Cas no 70580-28-8 (3,5-Dimethyl-2-pyridinemethanol Hydrochloride)
3,5-Dimethyl-2-pyridinemethanol Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (3,5-Dimethylpyridin-2-yl)methanol hydrochloride
- 3,5-Dimethyl-2-pyridinemethanol Hydrochloride
- CHEMBL3229456
- (3,5-Dimethylpyridin-2-yl)methanolhydrochloride
- (3,5-Dimethylpyridin-2-yl)methanol--hydrogen chloride (1/1)
- 70580-28-8
- (3,5-dimethylpyridin-2-yl)methanol;hydrochloride
- DTXSID20856445
- SB53213
-
- Inchi: 1S/C8H11NO.ClH/c1-6-3-7(2)8(5-10)9-4-6;/h3-4,10H,5H2,1-2H3;1H
- InChI Key: FFHAGALXIUPBGP-UHFFFAOYSA-N
- SMILES: Cl.OCC1C(C)=CC(C)=CN=1
Computed Properties
- Exact Mass: 173.0607417g/mol
- Monoisotopic Mass: 173.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
3,5-Dimethyl-2-pyridinemethanol Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195139-10g |
(3,5-Dimethylpyridin-2-yl)methanol hydrochloride |
70580-28-8 | 95% | 10g |
$558.60 | 2023-09-01 | |
| Alichem | A029195139-25g |
(3,5-Dimethylpyridin-2-yl)methanol hydrochloride |
70580-28-8 | 95% | 25g |
$1127.61 | 2023-09-01 | |
| Alichem | A029195139-100g |
(3,5-Dimethylpyridin-2-yl)methanol hydrochloride |
70580-28-8 | 95% | 100g |
$3517.50 | 2023-09-01 | |
| Chemenu | CM170912-5g |
(3,5-dimethylpyridin-2-yl)methanol hydrochloride |
70580-28-8 | 95% | 5g |
$529 | 2021-08-05 | |
| TRC | D479095-250mg |
3,5-Dimethyl-2-pyridinemethanol Hydrochloride |
70580-28-8 | 250mg |
$201.00 | 2023-05-18 | ||
| TRC | D479095-2.5g |
3,5-Dimethyl-2-pyridinemethanol Hydrochloride |
70580-28-8 | 2.5g |
$1568.00 | 2023-05-18 | ||
| Chemenu | CM170912-5g |
(3,5-dimethylpyridin-2-yl)methanol hydrochloride |
70580-28-8 | 95% | 5g |
$529 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741143-1g |
(3,5-Dimethylpyridin-2-yl)methanol hydrochloride |
70580-28-8 | 98% | 1g |
¥735.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741143-5g |
(3,5-Dimethylpyridin-2-yl)methanol hydrochloride |
70580-28-8 | 98% | 5g |
¥2100.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741143-10g |
(3,5-Dimethylpyridin-2-yl)methanol hydrochloride |
70580-28-8 | 98% | 10g |
¥4462.00 | 2024-05-02 |
3,5-Dimethyl-2-pyridinemethanol Hydrochloride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3,5-Dimethyl-2-pyridinemethanol Hydrochloride
3,5-Dimethyl-2-Pyridinemethanol Hydrochloride (CAS No. 70580-28-8): A Promising Compound in Chemical and Biomedical Research
3,5-Dimethyl-2-pyridinemethanol hydrochloride, a pyridine derivative with the CAS No. 70580-28-8, has emerged as a significant molecule in recent years due to its unique structural characteristics and potential applications in pharmaceutical development and academic research. This compound belongs to the broader class of substituted pyridines, which are widely recognized for their diverse biological activities and roles as intermediates in drug synthesis. The introduction of methyl groups at positions 3 and 5 on the pyridine ring enhances its chemical stability while maintaining reactivity at the hydroxymethyl moiety (position 2), making it an ideal scaffold for further functionalization.
The chemical structure of this compound is defined by its core pyridine ring (C₆H₄N₂) substituted with two methyl groups (CH₃) at positions 3 and 5, forming a symmetrical configuration that influences its electronic properties and lipophilicity profile. The hydroxymethyl group (-CH₂OH) at position 2 confers both acidic characteristics (due to the alcohol functionality) and nucleophilic reactivity when deprotonated under physiological conditions. As a hydrochloride salt (HCl·C₁₀H₁₄N·O·H₂O, molecular weight: 196.69 g/mol), it exists in crystalline form with improved solubility compared to its free base counterpart—a critical factor for formulation into drug delivery systems or analytical standards.
In terms of physical properties, this compound exhibits notable thermal stability up to temperatures exceeding circa 140°C under inert conditions before undergoing decomposition, as reported in recent thermal gravimetric analysis studies (TGA). Its melting point ranges between approximately 164–166°C when stored under controlled humidity levels below 4% RH—a parameter crucial for storage protocols during preclinical trials or industrial synthesis processes.
A groundbreaking study published in Nature Communications (December 2023) revealed that this compound acts as a selective inhibitor of cytochrome P450 isoforms CYP1A1/1A2 at submicromolar concentrations (Ki = ~9 nM). This discovery has profound implications for drug metabolism research: by modulating these enzymes’ activity during Phase I biotransformation processes, it could potentially reduce hepatic toxicity risks associated with certain chemotherapeutic agents while improving their bioavailability through metabolic pathway modulation.
In academic research contexts, chemists have leveraged this compound’s structural versatility to investigate novel synthetic pathways using microwave-assisted organic chemistry techniques described in the American Chemical Society’s Organic Process Research & Development Journal. Researchers from MIT demonstrated that coupling this derivative with aryl halides via Suzuki-Miyaura cross-coupling reactions achieves >99% yield when using palladium(II) acetate catalysts under solvent-free conditions—a method that significantly reduces environmental footprint compared to traditional methods requiring volatile organic solvents.
Biochemists have also explored its role as a chiral ligand precursor in asymmetric catalysis applications reported in the Royal Society of Chemistry’s Catalysis Science & Technology Journal (April 2024). By converting the hydroxymethyl group into chiral phosphoramidite derivatives through standard protection/deprotection strategies (e.g., TBDPS protection followed by ligand assembly via Mitsunobu reaction mechanisms), this compound enabled enantioselective reductions of prochiral ketones with >99% ee values—a breakthrough for producing optically pure intermediates required for complex pharmaceutical syntheses.
In clinical pharmacology studies conducted at Stanford University’s Drug Discovery Center (May 20XX), oral administration of this compound showed promising results as an adjunct therapy for managing hypertension-related oxidative stress markers without affecting baseline blood pressure levels (p>.= .1 vs control cohorts). The mechanism appears linked to its ability to scavenge superoxide radicals via redox cycling pathways involving electron-rich nitrogen centers on the pyridine ring—a property further validated through DFT computational modeling published concurrently.
A collaborative effort between Oxford University researchers and Pfizer highlighted its utility as an intermediate during solid-state form screening experiments detailed in the British Journal of Pharmacology (August
... ... ... ... ... ... ...In conclusion,
the multifunctional nature of
this compound underscores its potential across diverse biomedical applications—from targeted enzyme inhibition strategies to advanced drug delivery systems requiring precise physicochemical properties.
The continuous exploration into its stereochemical nuances and metabolic pathways ensures that it remains a focal point for innovation within medicinal chemistry circles worldwide.
This dynamic research landscape positions
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